molecular formula C14H21FN4O B6751217 1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea

1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea

Cat. No.: B6751217
M. Wt: 280.34 g/mol
InChI Key: DJJYPIZQHOVYFY-UHFFFAOYSA-N
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Description

1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoropyridine moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyridine ring.

    Coupling of the pyrrolidine and fluoropyridine units: This is usually done through urea formation reactions, where the two units are linked via a urea bond.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar chemical properties and reactivity.

    Fluoropyridine derivatives: Compounds with a fluoropyridine moiety can have comparable biological activities and applications.

    Urea derivatives: The presence of a urea linkage is common in many bioactive molecules, and these compounds can be used as reference points for comparison.

The uniqueness of this compound lies in its specific combination of these structural features, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O/c1-14(2)6-3-8-19(14)9-7-16-13(20)18-12-5-4-11(15)10-17-12/h4-5,10H,3,6-9H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJYPIZQHOVYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CCNC(=O)NC2=NC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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